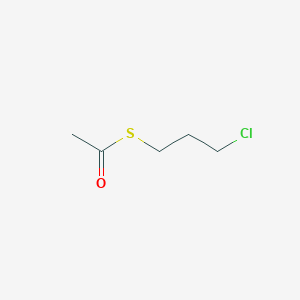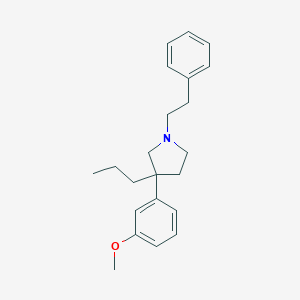
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a methoxyphenyl group, a phenethyl group, and a propyl group attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylacetonitrile with phenethylamine under specific conditions to form the desired pyrrolidine derivative. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide, to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methoxyphenylacetonitrile: A precursor in the synthesis of 3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine.
3-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group, used in different chemical reactions.
3-Methoxyphenol: A simpler compound with a methoxy group on the phenyl ring, used in various chemical applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific research applications.
特性
CAS番号 |
14176-78-4 |
|---|---|
分子式 |
C22H29NO |
分子量 |
323.5 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C22H29NO/c1-3-13-22(20-10-7-11-21(17-20)24-2)14-16-23(18-22)15-12-19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
InChIキー |
GUNPVEYXZXMUHW-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
正規SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
同義語 |
3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



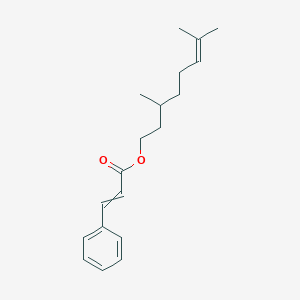
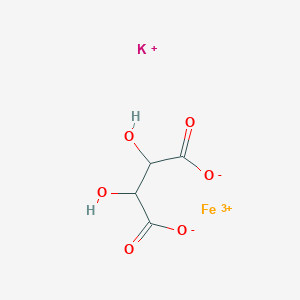
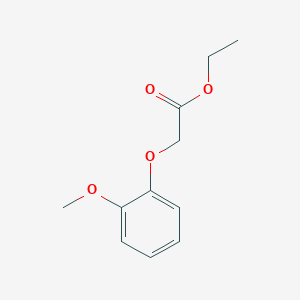
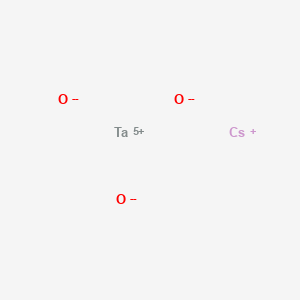
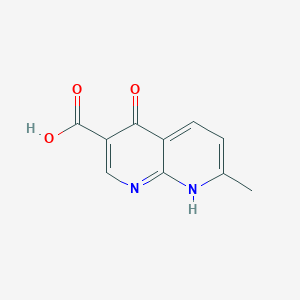
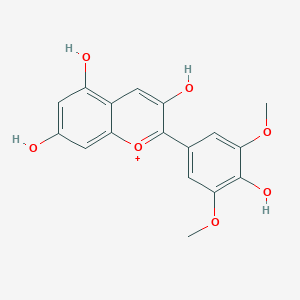
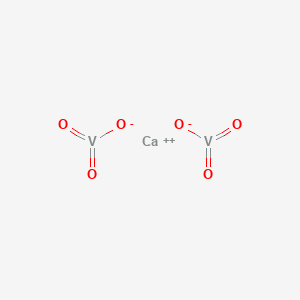
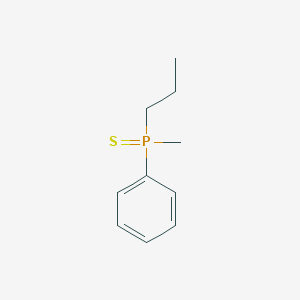
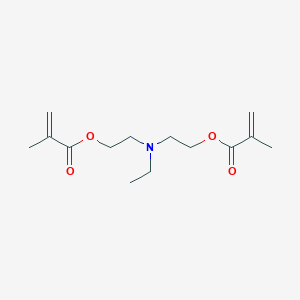
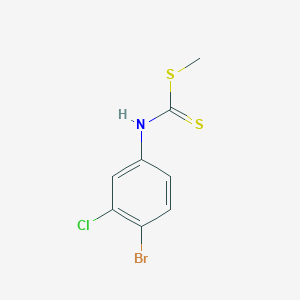
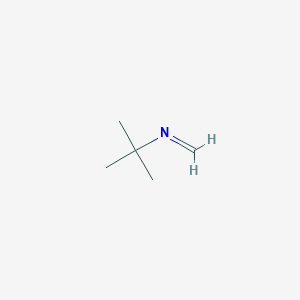
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
